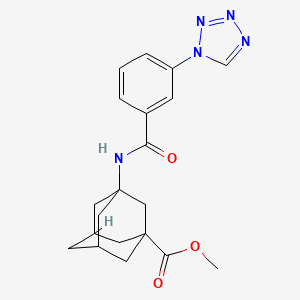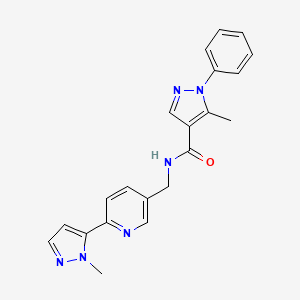
5-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide" is a derivative of the pyrazole class, which is known for its biological activities. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which is often used as a scaffold for developing new pharmaceuticals due to its versatility and the ease with which it can be functionalized.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via cyclization of β-enaminoketones. In the case of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, the synthesis process was characterized by spectral data including 1H-NMR, 13C-NMR, IR, MS, and elemental analysis . Although the exact synthesis route for the compound is not detailed in the provided papers, it is likely that a similar approach was used, involving the reaction of appropriate substituted pyridinyl and phenyl components under controlled conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. For instance, the title compound in one of the studies, which is closely related to the compound , was synthesized and its structure was analyzed, revealing that most atoms of the pyrazolo[3,4-b]pyridine system lie in one plane, with significant displacements for two adjacent carbon atoms . This planarity and the specific three-dimensional arrangement can affect the compound's ability to interact with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including alkylation, acylation, and sulfonation, which can modify their biological activity. The papers provided do not detail specific reactions for the compound , but they do mention that the synthesized compounds were bioassayed against phytopathogenic fungi, indicating that these compounds can interact with biological systems, likely through reactions with enzymes or receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like trifluoromethyl groups can increase the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes . The spectral data provided in the synthesis analysis can also give insights into the physical properties of the compound, such as its purity and the presence of functional groups.
Relevant Case Studies
The antifungal activities of the synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides were evaluated, with some compounds exhibiting moderate activities. Compounds 6a, 6b, and 6c showed more than 50% inhibition activities against Gibberella zeae at 100 µg/mL, which was better than commercial fungicides . Additionally, a series of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids were synthesized and showed moderate to good antibacterial, anti-inflammatory, and antioxidant activities . These case studies demonstrate the potential of pyrazole derivatives in developing new therapeutic agents.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Synthesis Techniques and Biological Potentials : The synthesis of pyrazolopyrimidines and their derivatives, which share structural similarities with the queried compound, has been a focus for developing potential therapeutic agents. For example, research has demonstrated the synthesis of novel pyrazolopyrimidines derivatives with applications as anticancer and anti-inflammatory agents. These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential in therapeutic applications (Rahmouni et al., 2016).
Antimicrobial Applications
Antibacterial Activity : Certain pyrazolopyridine derivatives, sharing a similar chemical backbone with the queried compound, have been synthesized and tested for their antibacterial activity. These studies revealed that such compounds exhibit moderate to good activity against various bacterial strains, showcasing their potential in addressing antibiotic resistance (Panda et al., 2011).
Chemical Properties and Functionalization
Chemical Functionalization and Reactivity : Investigations into the chemical properties and reactivity of pyrazole carboxamide derivatives have led to the synthesis of various compounds with potential applications in drug development and materials science. For instance, the functionalization reactions of pyrazole carboxylic acids and acid chlorides with diaminopyridine have been explored to create compounds with specific chemical characteristics (Yıldırım et al., 2005).
Antitubercular Agents
Antitubercular Drug Development : The design, synthesis, and biological evaluation of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as new anti-Mycobacterium tuberculosis agents highlight the compound's relevance in developing novel antitubercular drugs. These studies have identified compounds with promising in vitro potency and the potential to reduce bacterial burden in disease models, indicating the compound's utility in addressing tuberculosis (Tang et al., 2015).
Propiedades
IUPAC Name |
5-methyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c1-15-18(14-25-27(15)17-6-4-3-5-7-17)21(28)23-13-16-8-9-19(22-12-16)20-10-11-24-26(20)2/h3-12,14H,13H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTQRTOMSAHHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CN=C(C=C3)C4=CC=NN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

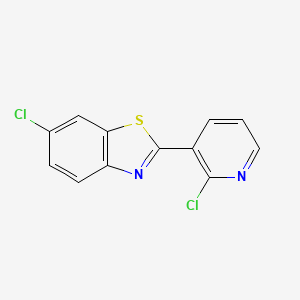
![tert-butyl [(1S)-3-methyl-1-(5-sulfanyl-1,3,4-oxadiazol-2-yl)butyl]carbamate](/img/structure/B2514144.png)
![N-[1-(benzotriazol-1-yl)-2-methylprop-1-enyl]-N-methylaniline](/img/structure/B2514146.png)
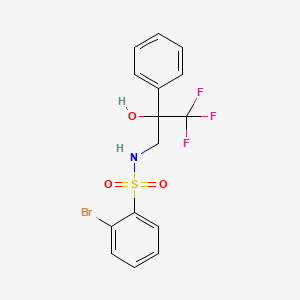
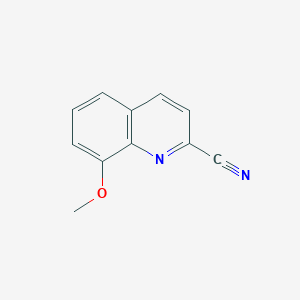
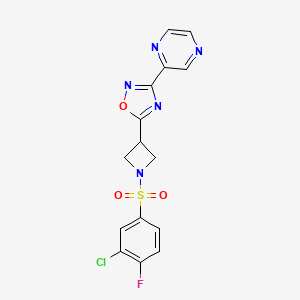


![2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2514154.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2514156.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B2514159.png)
![2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B2514160.png)

